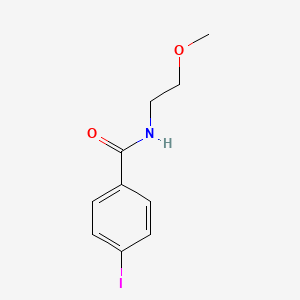
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-fluorobenzamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including neurobiology, pharmacology, and medicinal chemistry.
Wirkmechanismus
DAAO inhibitor works by inhibiting the activity of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to produce hydrogen peroxide and the corresponding alpha-keto acid. By inhibiting DAAO, DAAO inhibitor prevents the production of hydrogen peroxide, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
DAAO inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. It has also been shown to increase the levels of glycine, an inhibitory neurotransmitter that plays a critical role in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DAAO inhibitor in lab experiments is its specificity for DAAO. This allows researchers to selectively inhibit the activity of DAAO without affecting other enzymes or processes. However, one of the major limitations of using DAAO inhibitor is its stability. It is prone to degradation and can be difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of DAAO inhibitor. One area of interest is the design and development of more stable analogs of DAAO inhibitor that can be used in a wider range of experimental conditions. Another area of interest is the identification of new therapeutic applications for DAAO inhibitor, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research to understand the mechanism of action of DAAO inhibitor and its effects on various biochemical and physiological processes.
Synthesemethoden
DAAO inhibitor can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of 2-fluorobenzoic acid with 9,10-anthraquinone in the presence of a catalyst to yield the final product. The enzymatic synthesis involves the use of D-amino acid oxidase (DAAO) to catalyze the reaction between 2-fluorobenzoic acid and D-alanine to yield DAAO inhibitor.
Wissenschaftliche Forschungsanwendungen
DAAO inhibitor has been extensively studied for its potential applications in various fields of scientific research. In neurobiology, it has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, it has been shown to enhance the efficacy of various drugs by increasing their bioavailability. In medicinal chemistry, it has been used as a lead compound for the design and development of novel drugs.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVZFQTCLUZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)

![2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B5170908.png)
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)


![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)
